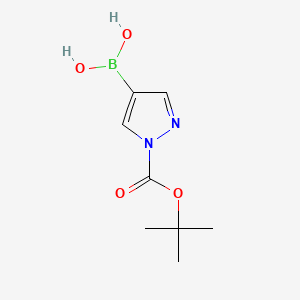

1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BN2O4/c1-8(2,3)15-7(12)11-5-6(4-10-11)9(13)14/h4-5,13-14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUEPVMMFUSDDBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40915326 | |

| Record name | [1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40915326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947533-31-5, 1188405-87-9 | |

| Record name | [1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40915326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid

This technical guide provides a comprehensive overview of the synthetic protocols for 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid and its common precursor, the pinacol ester. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, quantitative data, and a visual representation of the synthetic pathway.

Synthetic Strategies and Data Overview

The synthesis of this compound pinacol ester, a key intermediate, can be primarily achieved through two main routes:

-

Palladium-Catalyzed Borylation: This method involves the reaction of a 1-Boc-4-halogenopyrazole with a boron source, typically pinacol diboron, in the presence of a palladium catalyst.

-

Boc Protection of Pyrazole-4-boronic Acid Pinacol Ester: This approach starts with the commercially available or synthesized 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, which is then protected with a tert-Butoxycarbonyl (Boc) group.

The following table summarizes the quantitative data from representative synthetic protocols.

| Starting Material | Reagents | Solvent | Catalyst | Yield (%) | Reference |

| 1-Boc-4-iodopyrazole | Pinacol diboron, Potassium acetate | Dioxane | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 80.2 | [1] |

| 4-Pyrazoleboronic acid pinacol ester | Di-tert-butyl dicarbonate (Boc₂O), 4-Dimethylaminopyridine (DMAP) | Dichloromethane | N/A | 85 | [2] |

| 4-Pyrazoleboronic acid pinacol ester | Di-tert-butyl dicarbonate (Boc₂O), 4-Dimethylaminopyridine (DMAP), N,N-Diisopropylethylamine (DIPEA) | Dichloromethane | N/A | 99.68 | [2] |

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Protocol 1: Palladium-Catalyzed Borylation of 1-Boc-4-iodopyrazole

This protocol describes the synthesis of 1-Boc-pyrazole-4-boronic acid pinacol ester from 1-Boc-4-iodopyrazole.[1]

Materials:

-

1-Boc-4-iodopyrazole (0.1 mol)

-

Pinacol diboron (0.1 mol)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate

-

Dioxane

Procedure:

-

To a reaction vessel, add 1-Boc-4-iodopyrazole (29.4 g, 0.1 mol), pinacol diboron (25.4 g, 0.1 mol), potassium acetate, and a catalytic amount of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II).[1]

-

Add dioxane as the solvent.

-

Heat the reaction mixture at a temperature between 25-110 °C.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC-MS).

-

Upon completion, the reaction mixture is worked up to isolate the 1-Boc-4-pyrazole boronic acid pinacol ester.[1]

-

The crude product can be purified by crystallization or column chromatography.

Protocol 2: Boc Protection of 4-Pyrazoleboronic acid pinacol ester

This protocol details the synthesis of 1-Boc-pyrazole-4-boronic acid pinacol ester starting from 4-Pyrazoleboronic acid pinacol ester.[2]

Materials:

-

4-Pyrazoleboronic acid pinacol ester (6.0 mmol)

-

Di-tert-butyl dicarbonate (Boc₂O) (7.2 mmol)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Dichloromethane (40 mL)

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution

Procedure:

-

Dissolve 4-Pyrazoleboronic acid pinacol ester (1.16 g, 6.0 mmol) and di-tert-butyl dicarbonate (1.58 g, 7.2 mmol) in dichloromethane (40 mL).[2]

-

Add a catalytic amount of 4-dimethylaminopyridine (102 mg, 0.84 mmol).[2]

-

Stir the reaction mixture at room temperature for 4 hours.[2]

-

Monitor the reaction for completion.

-

After the reaction is complete, add water to the reaction system.[2]

-

Extract the product with ethyl acetate.[2]

-

Wash the organic phase with a saturated aqueous sodium chloride solution.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product, 1-Boc-pyrazole-4-boronic acid pinacol ester, was obtained with an 85% yield (1.5 g).[2]

Synthetic Pathway Visualization

The following diagram illustrates the key synthetic transformations for preparing this compound pinacol ester.

Caption: Synthetic routes to this compound.

References

Technical Guide: Spectral and Experimental Profile of 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral and experimental characteristics of 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid, a key building block in medicinal chemistry and organic synthesis. Due to the limited availability of public domain spectral data for this specific boronic acid, this guide also includes data for its closely related pinacol ester derivative to provide valuable comparative insights.

Chemical Identity and Physical Properties

This compound is a white solid at room temperature.[1] It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the pyrazole nitrogen and a boronic acid functional group at the 4-position.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₃BN₂O₄ | |

| Molecular Weight | 212.01 g/mol | |

| CAS Number | 947533-31-5, 1188405-87-9 | |

| Melting Point | 157-161 °C | |

| Appearance | White Solid | [1] |

Spectral Data

Detailed experimental spectral data for this compound is not extensively available in peer-reviewed literature. However, data for its common synthetic precursor and derivative, 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (the pinacol ester), is available and provides a strong indication of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2.1: ¹H NMR Spectral Data for 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in CDCl₃ [2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.39 | s | 1H | Pyrazole H-5 |

| 7.93 | s | 1H | Pyrazole H-3 |

| 1.65 | s | 9H | Boc (C(CH₃)₃) |

| 1.33 | s | 12H | Pinacol (C(CH₃)₂) |

Note: For the target boronic acid, the signals for the pinacol group at 1.33 ppm would be absent. The protons of the B(OH)₂ group are often broad and may not be observed or could be exchanged with residual water in the NMR solvent.

Infrared (IR) Spectroscopy

Table 2.2: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600-3200 | Broad, Strong | O-H stretch (from B(OH)₂ and absorbed water) |

| ~2980-2930 | Medium | C-H stretch (aliphatic, from Boc group) |

| ~1750-1730 | Strong | C=O stretch (from Boc group) |

| ~1550 | Medium | C=N stretch (pyrazole ring) |

| ~1370 | Strong | B-O stretch |

| ~1160 | Strong | C-O stretch (from Boc group) |

Mass Spectrometry (MS)

Detailed mass spectral data is not publicly available. The expected molecular ion peak would correspond to the compound's molecular weight.

Table 2.3: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 212.09 | [M]⁺ (Exact Mass) |

| 213.09 | [M+H]⁺ (Protonated Molecule) |

| 156.07 | [M - C₄H₈O]⁺ (Loss of isobutylene from Boc) |

| 112.05 | [M - C₅H₉O₂]⁺ (Loss of Boc group) |

Experimental Protocols

The following are detailed, representative protocols for the acquisition of spectral data for this compound.

Synthesis Workflow

The synthesis of pyrazole-4-boronic acids often involves a multi-step process, which can be generalized as follows:

Caption: Generalized synthetic workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃) in a clean, dry NMR tube. Note: Boronic acids can sometimes be challenging to dissolve and may exist in equilibrium with their boroxine anhydrides. Using a solvent like DMSO-d₆ can help in obtaining sharper signals for the B(OH)₂ protons.

-

Gently agitate the tube to ensure complete dissolution.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

Acquire a ¹³C NMR spectrum. A larger number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

-

Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Perform a background subtraction to obtain the final spectrum of the sample.

-

Mass Spectrometry (MS) Protocol

-

Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution may be directly infused into the mass spectrometer or introduced via a liquid chromatography system.

-

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Set the mass range to cover the expected molecular weight of the compound and its potential fragments.

-

Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow rates, and temperature) to achieve a stable and intense signal.

-

Signaling Pathways and Applications

This compound and its derivatives are valuable intermediates in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. They are frequently employed in Suzuki-Miyaura cross-coupling reactions to introduce the pyrazole moiety into various molecular scaffolds.

Caption: Logical relationship of 1-Boc-1H-pyrazole-4-boronic acid in Suzuki-Miyaura cross-coupling.

This versatile building block has been utilized in the synthesis of inhibitors for various enzymes and receptors, making it a compound of significant interest in drug discovery programs targeting cancer, inflammatory diseases, and other conditions.

References

An In-depth Technical Guide to the Synthesis of 1-Boc-pyrazole-4-boronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 1-Boc-pyrazole-4-boronic acid pinacol ester, a key building block in medicinal chemistry and materials science. This document outlines common synthetic methodologies, provides detailed experimental protocols, and presents quantitative data in a structured format.

Introduction

1-Boc-pyrazole-4-boronic acid pinacol ester is a versatile reagent frequently utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a pyrazole moiety into complex molecules.[1] The tert-butyloxycarbonyl (Boc) protecting group offers stability and facilitates controlled reactions, while the boronic acid pinacol ester functionality allows for efficient carbon-carbon bond formation. This compound is an important intermediate in the synthesis of various biologically active molecules, including kinase inhibitors.[2]

Synthetic Methodologies

The synthesis of 1-Boc-pyrazole-4-boronic acid pinacol ester is primarily achieved through two main routes:

-

Boc Protection of Pyrazole-4-boronic acid pinacol ester: This is a direct and widely used method involving the protection of the pyrazole nitrogen with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

-

Palladium-Catalyzed Borylation of 1-Boc-4-halopyrazole: This method involves a cross-coupling reaction between a 1-Boc-4-iodopyrazole or 1-Boc-4-bromopyrazole and a diboron reagent, catalyzed by a palladium complex.[3]

This guide will focus on the first methodology, for which detailed experimental data is readily available.

Experimental Protocols

Method 1: Boc Protection of 4-Pyrazoleboronic acid pinacol ester

This procedure involves the reaction of 4-pyrazoleboronic acid pinacol ester with di-tert-butyl dicarbonate in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).

Detailed Experimental Protocol:

-

To a solution of 4-pyrazoleboronic acid pinacol ester (1.16 g, 6.0 mmol) in dichloromethane (40 mL), add di-tert-butyl dicarbonate (1.58 g, 7.2 mmol).[4]

-

Add a catalytic amount of 4-dimethylaminopyridine (102 mg, 0.84 mmol).[4]

-

Stir the reaction mixture at room temperature for 4 hours.[4]

-

Upon completion of the reaction (monitored by TLC, petroleum ether:ethyl acetate = 3:1), add water to the reaction system.[4]

-

Extract the aqueous layer with ethyl acetate.[4]

-

Wash the combined organic phase with a saturated aqueous sodium chloride solution.[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]

-

The crude product, 1-Boc-pyrazole-4-boronic acid pinacol ester, can be further purified if necessary.[4]

An alternative workup involves dissolving the crude product in dichloromethane and washing with 0.5M dilute hydrochloric acid, followed by a saturated brine wash.[4]

Quantitative Data Summary

The following tables summarize the quantitative data for the Boc protection method.

Table 1: Reagent Quantities and Molar Equivalents

| Reagent | Molecular Weight ( g/mol ) | Mass/Volume | Moles (mmol) | Molar Equivalent |

| 4-Pyrazoleboronic acid pinacol ester | 194.06 | 1.16 g | 6.0 | 1.0 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.58 g | 7.2 | 1.2 |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | 102 mg | 0.84 | 0.14 |

| Dichloromethane | - | 40 mL | - | - |

Table 2: Reaction Conditions and Yield

| Parameter | Value |

| Temperature | Room Temperature |

| Reaction Time | 4 hours |

| Product Yield | 1.5 g (85%) |

A similar procedure using N-ethyl-N,N-diisopropylamine and a larger excess of Boc₂O overnight at room temperature has reported a yield of 99.68%.[4]

Visualized Workflows and Pathways

Synthetic Pathway

Caption: Synthetic pathway for 1-Boc-pyrazole-4-boronic acid pinacol ester.

Experimental Workflow

References

An In-Depth Technical Guide to 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid. This valuable building block is frequently utilized in medicinal chemistry and materials science, primarily as a coupling partner in palladium-catalyzed cross-coupling reactions.

Molecular Structure and Physicochemical Properties

This compound is a stable, white solid at room temperature. The molecule incorporates a pyrazole ring, a versatile pharmacophore, protected at the N1 position with a tert-butoxycarbonyl (Boc) group. The boronic acid moiety at the C4 position makes it an ideal substrate for Suzuki-Miyaura cross-coupling reactions.

Below is a summary of its key physicochemical properties:

| Property | Value | Reference |

| Molecular Formula | C₈H₁₃BN₂O₄ | [1][2] |

| Molecular Weight | 212.01 g/mol | [1][2] |

| CAS Number | 947533-31-5 | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 157-161 °C | |

| Purity (Typical) | ≥95% - 98% | [3] |

A 2D representation of the molecular structure is provided below:

Synthesis Protocols

The synthesis of this compound is typically achieved through a two-step process involving the formation of the corresponding pinacol ester followed by hydrolysis.

Synthesis of 1-Boc-pyrazole-4-boronic acid pinacol ester

A common method for the synthesis of the pinacol ester involves the palladium-catalyzed cross-coupling of a 4-halopyrazole with bis(pinacolato)diboron.

Experimental Protocol:

To a solution of 4-iodopyrazole in a suitable solvent such as isopropanol, are added 1-Boc-4-iodopyrazole, pinacol diboron, a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), and a weak base like sodium acetate. The reaction mixture is heated under an inert atmosphere for several hours. After completion, the product is isolated by filtration and purified by extraction and evaporation of the solvent.

| Reactant | Molar Ratio |

| 1-Boc-4-iodopyrazole | 1 |

| Pinacol diboron | 1 |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 0.01 |

| Sodium acetate | 1 |

Note: This is a representative protocol and specific conditions may vary.

A typical workflow for this synthesis is illustrated below:

Hydrolysis to this compound

The final boronic acid can be obtained by the hydrolysis of the pinacol ester.

Experimental Protocol:

Applications in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, which is a fundamental transformation in the synthesis of numerous pharmaceuticals and functional materials.

General Experimental Protocol for Suzuki-Miyaura Coupling:

A mixture of the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) in a suitable solvent system (e.g., dioxane/water, toluene/water, or DMF) is degassed and heated under an inert atmosphere until the starting material is consumed. The product is then isolated through standard workup procedures including extraction and purification by column chromatography.

The catalytic cycle for this reaction is depicted below:

Role in Drug Discovery and Signaling Pathways

The pyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs that target a wide range of diseases. Pyrazole-containing compounds are known to act as inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.

For instance, pyrazole derivatives have been shown to target kinases such as Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and cyclin-dependent kinases (CDKs). Inhibition of these kinases can disrupt aberrant signaling pathways implicated in cancer and inflammatory diseases.

The diagram below illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by pyrazole-based inhibitors.

Safety and Handling

This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide serves as a foundational resource for researchers and professionals working with this compound. The information provided on its structure, synthesis, and applications will aid in its effective utilization in the laboratory for the development of novel chemical entities.

References

An In-depth Technical Guide to the Safe Handling and Use of 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid, a key building block in modern organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. Adherence to the following protocols is crucial for ensuring laboratory safety and experimental success.

Chemical and Physical Properties

This compound is a white solid at room temperature and is stable under normal conditions.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₈H₁₃BN₂O₄[2][3] |

| Molecular Weight | 212.01 g/mol [2][3] |

| Appearance | White solid[1] |

| Melting Point | 157-161 °C[3] |

| Storage Temperature | 2-8°C[3] |

| Solubility | Soluble in organic solvents such as methanol, and dioxane. |

Safety and Hazard Information

This compound is classified as hazardous. The following table outlines its hazard classifications and corresponding precautionary statements according to the Globally Harmonized System (GHS).

| Hazard Class | GHS Hazard Statement | Precautionary Codes |

| Skin Irritation (Category 2) | H315: Causes skin irritation[2][3] | P264, P280, P302+P352, P332+P313, P362 |

| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation[2][3] | P264, P280, P305+P351+P338, P337+P313 |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation[2][3] | P261, P271, P304+P340, P312, P403+P233, P405 |

| Combustible Solids | - | Storage Class: 11[3] |

Safe Handling and Storage

Proper handling and storage are paramount to mitigating the risks associated with this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Change gloves immediately if they become contaminated.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

Handling Procedures:

-

Avoid breathing dust.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, and open flames.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Recommended storage temperature is 2-8°C.[3]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

First-Aid Measures

In the event of exposure, follow these first-aid procedures:

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Disposal Considerations

Dispose of this chemical and its container in accordance with local, state, and federal regulations. It is recommended to use a licensed chemical waste disposal company. Do not allow the material to enter drains or waterways.

Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling Reaction

This compound is a versatile reagent in Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds. The following is a representative protocol for the coupling of this boronic acid with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., 1,4-dioxane and water)

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

To a Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).

-

Add the palladium catalyst (0.05 equivalents) to the flask.

-

Evacuate the flask and backfill with an inert gas. Repeat this process three times.

-

Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.

Caption: Workflow for the safe handling of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 3. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid, a key building block in modern organic synthesis. This document details its chemical and physical properties, provides a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and illustrates the underlying reaction mechanism and experimental workflow.

Compound Properties

This compound is a white solid at room temperature. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it a versatile reagent in synthetic chemistry. Its primary application lies in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, introducing the pyrazole moiety into complex molecules.[1] Pyrazole rings are a common feature in many pharmaceutically active compounds and agrochemicals.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Weight | 212.01 g/mol | [3][4][5] |

| Molecular Formula | C₈H₁₃BN₂O₄ | [3][4] |

| CAS Number | 947533-31-5, 1188405-87-9 | [3][4] |

| Appearance | White solid | [2] |

| Melting Point | 157-161 °C | |

| Boiling Point | 374.1 ± 52.0 °C (Predicted) | [2] |

| Density | 1.21 ± 0.1 g/cm³ (Predicted) | [2] |

| pKa | 6.87 ± 0.10 (Predicted) | [2] |

| Assay/Purity | ≥95% - 97% | [4][6] |

| Storage Temperature | 2-8°C or -20°C under inert atmosphere | [2] |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry, enabling the synthesis of biaryls and other coupled products.[7] this compound is an excellent coupling partner in these reactions, serving to introduce a protected pyrazole ring into a target molecule.

Reaction Mechanism

The reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Palladium(0) catalyst reacts with an aryl or vinyl halide (R¹-X), inserting itself into the carbon-halogen bond to form a Palladium(II) complex.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic substituent (the pyrazole moiety, R²) to the Palladium(II) complex, displacing the halide.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are eliminated to form the final coupled product (R¹-R²), regenerating the Palladium(0) catalyst, which re-enters the catalytic cycle.

Experimental Protocols

The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol is adapted from general procedures for the coupling of pyrazole derivatives.[8]

Materials

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂ or an XPhos-based precatalyst, 2-5 mol%)

-

Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, DME, or toluene)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

Procedure

-

Reaction Setup: To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (2-5 mol%).

-

Solvent Addition: Add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

-

Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C) in a preheated oil bath. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-1H-pyrazole derivative.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its stability and reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for medicinal and synthetic chemists. The protocols and data provided in this guide serve as a comprehensive resource for the effective utilization of this important synthetic building block.

References

- 1. nbinno.com [nbinno.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C8H13BN2O4 | CID 44118675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(t-Butoxycarbonyl)pyrazole-4-boronic acid - CAS:1188405-87-9 - Sunway Pharm Ltd [3wpharm.com]

- 5. N-Boc-1H-pyrazole-4-boronic acid = 95 947533-31-5 [sigmaaldrich.com]

- 6. calpaclab.com [calpaclab.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling with 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in a vast array of biologically active molecules. 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid is a key building block for introducing a protected pyrazole moiety, a privileged heterocycle in numerous pharmaceuticals. The resulting 4-aryl-1H-pyrazole derivatives have shown significant potential as inhibitors of various protein kinases, playing crucial roles in cell signaling pathways implicated in cancer and inflammatory diseases.

These application notes provide detailed protocols and quantitative data for the Suzuki-Miyaura coupling of this compound with a range of aryl and heteroaryl halides.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides. The data is compiled from analogous reactions reported in the literature and represents expected outcomes under optimized conditions.[1][2][3]

Table 1: Suzuki-Miyaura Coupling of this compound with Aryl Bromides

| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 85-95 |

| 2 | 1-Bromo-4-(trifluoromethyl)benzene | XPhos Pd G2 (3) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 75-85 |

| 3 | 3-Bromopyridine | Pd(dppf)Cl₂ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 70-80 |

| 4 | 1-Bromo-3,5-dimethylbenzene | XPhos Pd G2 (3) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 80-90 |

| 5 | 2-Bromothiophene | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 8 | 70-80 |

Yields are for the isolated Boc-protected product and are based on reported data for similar substrates.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl bromide.[2][3]

Materials:

-

This compound (1.0 equiv)

-

Aryl or heteroaryl bromide (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or XPhos Pd G2, 3 mol%)

-

Base (e.g., Na₂CO₃ or K₃PO₄, 2.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

-

Inert gas (Argon or Nitrogen)

-

Schlenk tube or similar reaction vessel

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

-

To a Schlenk tube, add this compound, the aryl bromide, the palladium catalyst, and the base.

-

Evacuate the tube and backfill with an inert gas (repeat this cycle three times) to ensure an oxygen-free atmosphere.

-

Add the degassed solvent system (e.g., 1,4-dioxane and water) to the reaction mixture via syringe.

-

Seal the tube and heat the reaction mixture to the desired temperature (typically 90-100 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1-(tert-butoxycarbonyl)-1H-pyrazole.

Protocol for Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group can be readily removed under acidic conditions to yield the free 4-aryl-1H-pyrazole.

Materials:

-

4-Aryl-1-(tert-butoxycarbonyl)-1H-pyrazole (1.0 equiv)

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an appropriate solvent (e.g., Dioxane)

-

Dichloromethane (DCM) as solvent

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Standard laboratory glassware

Procedure:

-

Dissolve the 4-aryl-1-(tert-butoxycarbonyl)-1H-pyrazole in dichloromethane.

-

Add an excess of the acidic solution (e.g., 20% TFA in DCM or 4M HCl in dioxane) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

-

Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected 4-aryl-1H-pyrazole.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. The cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to form the C-C bond and regenerate the catalyst.[4]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

This diagram outlines the typical workflow for the synthesis and purification of 4-aryl-1H-pyrazoles using the Suzuki-Miyaura coupling.

Caption: General workflow for the synthesis of 4-aryl-1H-pyrazoles.

Implicated Signaling Pathway: JAK/STAT Inhibition

4-Aryl-1H-pyrazole derivatives have been identified as potent inhibitors of Janus kinases (JAKs), which are key components of the JAK/STAT signaling pathway. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.[5] The diagram below illustrates the canonical JAK/STAT pathway and the point of inhibition by 4-aryl-1H-pyrazole compounds.

Caption: Inhibition of the JAK/STAT signaling pathway by 4-aryl-1H-pyrazoles.

References

- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Pyrazole Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of pyrazole boronic acids and their derivatives. The pyrazole moiety is a significant pharmacophore in medicinal chemistry, and these reactions are crucial for the synthesis of complex molecules in drug discovery and development.[1][2][3][4][5]

Introduction to Pyrazole Scaffolds in Drug Discovery

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural feature allows for diverse interactions with biological targets, making them a "privileged scaffold" in drug design.[2][5] Numerous FDA-approved drugs, such as the anti-inflammatory celecoxib and the anticancer agent crizotinib, feature a pyrazole core.[2][4] The metabolic stability of the pyrazole nucleus is a key factor in its increasing prevalence in newly approved pharmaceuticals.[2] Palladium-catalyzed cross-coupling reactions provide a powerful tool for the functionalization of the pyrazole ring, enabling the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies.[4]

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura reaction is one of the most efficient methods for the formation of C-C bonds, particularly for creating biaryl and heteroaryl structures.[6] This reaction typically involves the coupling of an organoboron compound, such as a pyrazole boronic acid, with an aryl or vinyl halide or triflate.

General Reaction Scheme:

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application & Protocols:

Microwave-Assisted Suzuki-Miyaura Coupling in Aqueous Media

Microwave irradiation can significantly accelerate the reaction rate. The use of aqueous media aligns with the principles of green chemistry.[6]

-

Protocol 1: Microwave-Assisted Suzuki Coupling of 4'-Bromoacetophenone and Phenylboronic Acid [6]

-

Reactants: 4'-bromoacetophenone (1 mmol), phenylboronic acid (1.3 mmol).

-

Catalyst: Pyridine-pyrazole/Pd(II) complex (0.1 mol%).

-

Base: KOH (2 mmol).

-

Solvent: EtOH/H₂O (1:1, 2 mL).

-

Conditions: Microwave irradiation at 60 W.

-

Yield: High yields are generally obtained with this method. The catalyst can be recycled up to three times, though the yield drops significantly by the fifth cycle.[6]

-

Table 1: Microwave-Assisted Suzuki Coupling of Aryl Halides and Aryl Boronic Acids [6]

| Entry | Aryl Halide | Aryl Boronic Acid | Product | Yield (%) |

| 1 | 4-Bromobenzaldehyde | Phenylboronic acid | 4-Formylbiphenyl | 95 |

| 2 | 3-Bromobenzaldehyde | Phenylboronic acid | 3-Formylbiphenyl | 92 |

| 3 | 2-Bromobenzaldehyde | Phenylboronic acid | 2-Formylbiphenyl | 85 |

| 8 | 4-Chlorobromobenzene | Phenylboronic acid | 4-Chlorobiphenyl | 93 |

| 14 | 4'-Bromoacetophenone | 4-Methoxyphenylboronic acid | 4-Acetyl-4'-methoxybiphenyl | 96 |

Data extracted from a study on microwave-assisted Suzuki reactions in aqueous media.[6]

Conventional Suzuki-Miyaura Coupling of Pyrazole Triflates

Pyrazole triflates are effective coupling partners for aryl boronic acids. The addition of a supporting ligand is often crucial for achieving high yields.[7][8]

-

Protocol 2: General Procedure for Suzuki Coupling of Pyrazole Triflates [7]

-

Reactants: Pyrazole triflate (1 equiv), aryl boronic acid (3 equiv).

-

Catalyst: PdCl₂(dppf) (8 mol%).

-

Ligand: dppf (4 mol%).

-

Base: Anhydrous K₃PO₄ (3 equiv).

-

Solvent: 1,4-Dioxane (0.1 M solution of pyrazole triflate).

-

Conditions: The mixture is placed under a nitrogen atmosphere and heated in an oil bath at 100 °C for 16 hours.

-

Work-up: After cooling, the solvent is removed in vacuo. The residue is taken up in toluene and filtered through Celite. The filtrate is concentrated, and the product is purified by silica gel chromatography (Hex/EtOAc gradient).[7]

-

Table 2: Suzuki-Miyaura Coupling of Pyrazole Triflates with Arylboronic Acids [7]

| Entry | Pyrazole Triflate | Arylboronic Acid | Base | Catalyst/Ligand | Yield (%) |

| 5 | 5a | Phenylboronic acid | aq. Na₂CO₃ | PdCl₂(dppf) | Modest |

| 6 | 5a | Phenylboronic acid | K₃PO₄ | PdCl₂(dppf) | Good |

| 7 | 5a | Phenylboronic acid | K₃PO₄ | PdCl₂(dppf) | Fair |

| 9 | 5a | Phenylboronic acid | K₃PO₄ | PdCl₂(dppf)/dppf | 85 |

This table highlights the importance of the base and additional ligand in optimizing the reaction yield.[7]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[9] This reaction has been successfully applied to the C4-amination of pyrazoles.[10]

General Reaction Scheme:

Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.

Application & Protocols:

C4-Alkylamination of 4-Halo-1H-1-tritylpyrazoles

The choice of catalyst (palladium vs. copper) can be complementary depending on the nature of the amine.[11]

-

Protocol 3: Pd-Catalyzed Amination of 4-Bromo-1-tritylpyrazole [10][11]

-

Reactants: 4-Bromo-1-tritylpyrazole, amine (1.1-1.5 equiv).

-

Catalyst: Pd(dba)₂.

-

Ligand: tBuDavePhos.

-

Substrate Suitability: This method is effective for aryl- or alkylamines that lack a β-hydrogen atom.[10] Amines with a β-hydrogen, such as pyrrolidine and allylamine, give low yields due to β-hydride elimination.[10]

-

Table 3: Buchwald-Hartwig Coupling of 4-Bromo-1H-1-tritylpyrazole with Various Amines [10][11]

| Entry | Amine | Yield (%) | Notes |

| 1 | Piperidine | 60 | |

| 2 | Morpholine | 67 | |

| 3 | Pyrrolidine | 7 | Low yield due to β-hydride elimination. |

| 4 | Allylamine | 6 | Low yield due to β-hydride elimination. |

Data from a study on the C4-amination of halopyrazoles.[10][11]

Other Palladium-Catalyzed Cross-Coupling Reactions

While Suzuki-Miyaura and Buchwald-Hartwig are the most common, other palladium-catalyzed reactions are also valuable for pyrazole functionalization.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[12][13] Ligandless palladium-catalyzed Heck reactions have been used to synthesize indole-pyrazole hybrids.[14]

Caption: General catalytic cycle for the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[15] This reaction has been used to synthesize thieno[2,3-c]pyrazoles and other pyrazole derivatives.[16][17]

Caption: General catalytic cycle for the Sonogashira coupling reaction.

Stille Coupling

The Stille reaction couples an organotin compound with an organic halide.[18] It has been applied to the synthesis of 1,4,5-trisubstituted 3-trifluoromethylpyrazoles.[19]

Caption: General catalytic cycle for the Stille coupling reaction.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide.[20][21] A protocol for the Negishi coupling of pyrazole triflates with alkyl zinc halides has been developed for quick access to 3-substituted pyrazole analogs.[19]

Caption: General catalytic cycle for the Negishi coupling reaction.

Summary and Outlook

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of pyrazole-containing compounds. The Suzuki-Miyaura and Buchwald-Hartwig reactions, in particular, are well-established and offer robust protocols for the formation of C-C and C-N bonds, respectively. The continued development of new ligands and reaction conditions, including microwave-assisted and aqueous-phase reactions, is expanding the scope and applicability of these transformations in drug discovery and materials science. These methods facilitate the efficient creation of diverse chemical libraries, accelerating the identification of new therapeutic agents.

References

- 1. nbinno.com [nbinno.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Heck reaction - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Stille reaction - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. Negishi Coupling | NROChemistry [nrochemistry.com]

- 21. Negishi Coupling [organic-chemistry.org]

1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid as a building block in organic synthesis

Application Notes: 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid

Introduction

This compound is a versatile bifunctional reagent extensively utilized in organic synthesis. It incorporates a pyrazole ring, a privileged scaffold in medicinal chemistry, and a boronic acid moiety, which is a key participant in palladium-catalyzed cross-coupling reactions.[1][2] The tert-Butoxycarbonyl (Boc) group serves as a protecting group for the pyrazole nitrogen, enabling regioselective functionalization and can be readily removed under various conditions to allow for further molecular elaboration.[3][4][5][6]

Key Applications

The primary utility of this building block lies in its application in Suzuki-Miyaura cross-coupling reactions . This Nobel Prize-winning reaction is a powerful method for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures.[2][7] this compound serves as the organoboron partner, coupling with a wide range of aryl, heteroaryl, and vinyl halides or triflates.

-

Pharmaceutical and Drug Discovery: The pyrazole motif is a core component of numerous therapeutic agents due to its ability to form crucial hydrogen bonds with biological targets like the hinge region of kinases.[1] Consequently, this boronic acid is a critical building block in the synthesis of small molecule kinase inhibitors for oncology and other diseases.[1][8][9][10] For example, it is used to construct selective inhibitors of targets such as Bone Morphogenetic Protein Receptor Type II (BMPR2), which is implicated in pulmonary arterial hypertension and cancer.[8][11] The synthesis of such complex molecules often involves a Suzuki-Miyaura coupling as a key step to install the pyrazole headgroup.[12][13]

-

Agrochemicals: Pyrazole-containing compounds are also prevalent in the agrochemical industry, exhibiting herbicidal and insecticidal properties. The modular nature of the Suzuki-Miyaura coupling allows for the rapid generation of libraries of substituted pyrazoles for screening and optimization of biological activity.

-

Materials Science: The rigid, aromatic nature of the pyrazole ring makes it a valuable component in the design of functional organic materials.[2] This building block can be used to incorporate pyrazole units into conjugated polymers and other advanced materials with tailored electronic and optical properties.[2]

Chemical Reactivity and Handling

This compound is a solid that is generally stable to air and moisture, making it easier to handle than many other organometallic reagents.[7] The Boc protecting group is stable to the basic conditions of the Suzuki-Miyaura coupling but can be selectively removed post-coupling. While acidic conditions (e.g., TFA or HCl) are common for Boc deprotection, methods using bases or other reagents like sodium borohydride in ethanol have also been developed for specific substrates.[3][4][5][6]

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

-

This compound (1.2 equiv.)

-

Aryl or heteroaryl bromide (1.0 equiv.)

-

Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 3 mol%)

-

Base (e.g., 2M aqueous Na₂CO₃ or K₂CO₃, 3.0 equiv.)

-

Solvent (e.g., 1,4-Dioxane or Toluene/Ethanol/Water mixture)

-

Nitrogen or Argon source

-

Standard organic synthesis glassware (Schlenk flask, condenser)

-

Magnetic stirrer and heating source

Procedure:

-

In a Schlenk flask, combine this compound, the aryl bromide, and the palladium catalyst.

-

Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed solvent, followed by the aqueous base solution.

-

Heat the reaction mixture to 85-100 °C with vigorous stirring.

-

Monitor the reaction progress using TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Separate the organic layer. Wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to yield the desired 4-aryl-1-(Boc)-pyrazole product.

Protocol 2: N-Boc Deprotection

This protocol outlines a standard procedure for removing the Boc protecting group from the pyrazole product obtained from the Suzuki-Miyaura coupling.

Materials:

-

4-Aryl-1-(Boc)-pyrazole (1.0 equiv.)

-

Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

-

Solvent (e.g., Dichloromethane (DCM))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve the 4-aryl-1-(Boc)-pyrazole in dichloromethane.

-

Add an excess of trifluoroacetic acid (e.g., 10-20 equivalents) or a solution of 4M HCl in dioxane.

-

Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Extract the product with an organic solvent like ethyl acetate or DCM.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to afford the deprotected 4-aryl-1H-pyrazole.

Quantitative Data

The following table presents representative data for the Suzuki-Miyaura coupling of this compound with various coupling partners, demonstrating the versatility of the building block.

| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Iodoanisole | Pd(PPh₃)₄ (5%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 91 |

| 3-Bromopyridine | PdCl₂(dppf) (3%) | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 88 |

| 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂/SPhos (2%) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 94 |

| 2-Chloronaphthalene | XPhos Pd G2 (2%) | K₃PO₄ | t-AmylOH | 110 | 16 | 85 |

| Vinyl triflate | Pd(PPh₃)₄ (5%) | Na₂CO₃ | DMF/H₂O | 80 | 4 | 82 |

Visualizations

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Caption: Logical workflow for post-coupling deprotection and functionalization.

Caption: Simplified BMP signaling pathway and the action of a pyrazole-based inhibitor.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. [PDF] Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH | Semantic Scholar [semanticscholar.org]

- 4. Selective deprotection of N-Boc-imidazoles and... - Pergamos [pergamos.lib.uoa.gr]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Bases - Wordpress [reagents.acsgcipr.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. | Semantic Scholar [semanticscholar.org]

- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Pyrazole Boronic Acid Couplings

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common side reactions encountered during pyrazole boronic acid couplings.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in Suzuki-Miyaura couplings involving pyrazole boronic acids?

A1: The most prevalent side reactions include protodeboronation (replacement of the boronic acid group with a hydrogen), homocoupling (dimerization of the pyrazole boronic acid), and dehalogenation of the coupling partner.[1][2][3][4] Less common, but still possible, are oxidative degradation of the boronic acid and disproportionation reactions.[5][6]

Q2: How does the choice of palladium catalyst and ligand influence the outcome of the coupling reaction?

A2: The catalyst and ligand system is crucial for a successful coupling. Efficient catalysts can accelerate the desired cross-coupling, "outrunning" side reactions like protodeboronation.[3][7] For instance, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), are often effective in promoting efficient cross-coupling and can help suppress side reactions.[1][8] Pre-formed, active Pd(0) catalysts can also be beneficial by avoiding inefficient in-situ reduction steps.

Q3: What is the role of the base in pyrazole boronic acid couplings, and how does it affect side reactions?

A3: The base is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle. However, the choice and strength of the base can significantly impact the prevalence of side reactions. Strong bases, like sodium hydroxide (NaOH), can accelerate protodeboronation.[8] Milder bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are often preferred to minimize this side reaction.[8][9]

Q4: Can the pyrazole N-H group interfere with the coupling reaction?

A4: Yes, the acidic N-H proton of unprotected pyrazoles can interfere with the catalytic cycle. The resulting pyrazolate anion can coordinate to the palladium center, potentially deactivating the catalyst and promoting side reactions like dehalogenation.[1] In some cases, N-protection of the pyrazole may be necessary to achieve higher yields and cleaner reactions.

Troubleshooting Guides

Issue 1: Significant Protodeboronation Observed

Symptoms:

-

Low yield of the desired coupled product.

-

Presence of a major byproduct corresponding to the pyrazole with a hydrogen atom in place of the boronic acid group.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for minimizing protodeboronation.

Detailed Solutions:

-

Optimize Base Selection: Strong bases can accelerate protodeboronation.[8]

-

Recommendation: Switch to a weaker, non-hydroxide base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[8]

-

-

Lower Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation.[1][8]

-

Recommendation: Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover, for example, starting at 60-80 °C.[8]

-

-

Control Water Content: Water can act as a proton source for protodeboronation.[8]

-

Recommendation: Use anhydrous solvents and thoroughly dry all glassware. Consider adding activated molecular sieves (e.g., 4Å) to the reaction mixture.

-

-

Improve Catalytic System: A slow catalytic cycle exposes the boronic acid to degrading conditions for a longer period.

-

Recommendation: Increase the catalyst loading or use more active catalysts and ligands, such as Buchwald-type biarylphosphine ligands.[8]

-

-

Use Boronic Acid Surrogates: For particularly unstable boronic acids, using a more stable derivative can be beneficial.

Issue 2: Formation of Homocoupled Bipyrazole Product

Symptoms:

-

A significant byproduct with a mass corresponding to the dimer of the pyrazole boronic acid is observed.

-

Reduced yield of the desired cross-coupled product.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for minimizing homocoupling.

Detailed Solutions:

-

Rigorous Exclusion of Oxygen: Oxygen can promote the homocoupling of boronic acids.[4][11]

-

Recommendation: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[4]

-

-

Choice of Palladium Source: The use of Pd(II) salts as catalyst precursors can lead to homocoupling at the beginning of the reaction.[11]

-

Recommendation: Use a Pd(0) source directly. Alternatively, pre-heating the reaction mixture containing the catalyst, base, and aryl halide before adding the pyrazole boronic acid can help to ensure the formation of the active Pd(0) species and minimize direct reaction with the boronic acid.[4]

-

-

Consider Additives: Certain additives can suppress homocoupling.

-

Recommendation: The addition of a mild reducing agent, such as potassium formate, has been shown to minimize the concentration of free Pd(II) and thus reduce homocoupling.[12]

-

Quantitative Data Summary

The following tables summarize quantitative data on the impact of various reaction parameters on the yield of pyrazole Suzuki-Miyaura couplings.

Table 1: Comparison of Catalytic Systems for the Coupling of 4-Bromopyrazoles with Phenylboronic Acid

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 56 | [1] |

| XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 80 | [1] |

| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | High Yield | [13] |

| XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 61-86 | [1] |

Table 2: Effect of Base on a Model Suzuki-Miyaura Coupling Reaction

| Base | Yield (%) | Reference |

| Na₂CO₃ | 98 | [9] |

| K₂CO₃ | High Yield | [9] |

| K₃PO₄ | High Yield | [9] |

| NaOH | Low Yield | [9] |

| KOH | Low Yield | [9] |

| NaOAc | Moderate Yield | [9] |

| TEA | Low Yield | [9] |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Halopyrazole with a Pyrazole Boronic Acid

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Halopyrazole (1.0 equiv)

-

Pyrazole boronic acid or boronic ester (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%)

-

Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane)

-

Degassed water

Procedure:

-

Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the halopyrazole, pyrazole boronic acid (or ester), and the base.

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Solvent Addition: Add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

-

Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for another 10-15 minutes.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the reaction mixture.

-

Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC, LC-MS, or GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[14][15]

Experimental Workflow Diagram:

Caption: General experimental workflow for pyrazole Suzuki-Miyaura coupling.

References

- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protodeboronation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.ie [fishersci.ie]

- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

Technical Support Center: Palladium-Catalyzed Coupling of Pyrazole Boronic Acids

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed Suzuki-Miyaura cross-coupling of pyrazole boronic acids.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki-Miyaura coupling of pyrazole boronic acids, offering systematic approaches to identify and resolve them.

| Problem | Potential Causes | Recommended Solutions |

| Low or No Product Yield | 1. Catalyst Inactivity: The palladium catalyst may be inactive or have decomposed. 2. Inefficient Transmetalation: Slow or incomplete transfer of the pyrazole group from boron to palladium. 3. Protodeboronation: The pyrazole boronic acid is consumed by a competing reaction with a proton source.[1] 4. Poor Reagent Quality: Degradation of the boronic acid, aryl halide, or solvent. | 1. Catalyst and Ligand Integrity: Use fresh, high-quality palladium catalysts and phosphine ligands. Store them under an inert atmosphere to prevent oxidation.[2] For Pd(II) precatalysts, ensure complete in-situ reduction to Pd(0).[3] 2. Optimize Reaction Conditions: Screen different bases, solvents, and temperatures. The choice of base is critical for activating the boronic acid.[2] 3. Minimize Protodeboronation: Use anhydrous solvents and consider using boronic esters (e.g., pinacol esters) which are generally more stable than boronic acids.[4][5] 4. Reagent Quality Control: Use freshly purchased or purified reagents and ensure solvents are anhydrous and degassed. |

| Formation of Side Products | 1. Homocoupling of Boronic Acid: Two molecules of the pyrazole boronic acid couple together. This is often promoted by the presence of oxygen.[3][5] 2. Dehalogenation of the Coupling Partner: The aryl halide is reduced, removing the halogen atom. | 1. Maintain Inert Atmosphere: Thoroughly degas all solvents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[2][6] 2. Catalyst and Ligand Choice: Select a catalyst system known to suppress homocoupling. The use of bulky, electron-rich phosphine ligands can be beneficial. |

| Reaction Fails to Go to Completion | 1. Catalyst Deactivation: The active Pd(0) species is converted to an inactive form. The nitrogen atoms in the pyrazole ring can coordinate to the palladium center, deactivating the catalyst.[6] 2. Insufficient Reagent: One of the coupling partners has been fully consumed. | 1. Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be necessary.[7] 2. Add Fresh Catalyst: In some cases, adding a second portion of the catalyst midway through the reaction can help drive it to completion. 3. Check Stoichiometry: Ensure the stoichiometry of the reactants is correct. An excess of the boronic acid (1.2-1.5 equivalents) is often used. |

| Inconsistent or Unreproducible Results | 1. Variable Reagent Quality: Batch-to-batch variations in the quality of the boronic acid, catalyst, or base. 2. Sensitivity to Reaction Conditions: Small variations in temperature, stirring rate, or inerting technique can have a significant impact. | 1. Standardize Reagents: Use reagents from a reliable source and, if possible, from the same batch for a series of experiments. 2. Rigorous Experimental Technique: Maintain consistent and precise control over all reaction parameters. |

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction is not working (low to no yield). What are the first things I should check?

A1: When a Suzuki coupling fails, start by assessing these key parameters:

-

Catalyst Activity: Ensure your palladium source and ligand are active. If you are using a Pd(II) precatalyst, it must be reduced in situ.[3] Consider using a more active, pre-formed Pd(0) catalyst or a palladacycle.

-

Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[3] Ensure your solvent is properly degassed and the reaction is performed under a strictly inert atmosphere.

-

Reagent Integrity: Verify the quality of your pyrazole boronic acid and aryl halide. Boronic acids, especially heteroaryl boronic acids, can be prone to decomposition.

-

Base and Solvent: The choice of base and solvent is crucial. An inappropriate combination can lead to poor results. Ensure the base is strong enough to activate the boronic acid but not so strong as to cause significant side reactions.

Q2: I am observing a significant amount of homocoupled pyrazole boronic acid in my reaction mixture. How can I prevent this?

A2: Homocoupling is a common side reaction, often exacerbated by the presence of oxygen which can re-oxidize the Pd(0) catalyst to Pd(II), which then promotes this side reaction.[5] To minimize homocoupling:

-

Rigorous Degassing: Ensure all solvents are thoroughly degassed before use by methods such as freeze-pump-thaw or by bubbling an inert gas through the solvent for an extended period.

-

Maintain Inert Atmosphere: Keep the reaction vessel under a positive pressure of an inert gas (argon or nitrogen) throughout the entire process.

-

Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce the amount of homocoupling compared to in-situ generated catalysts from Pd(II) sources.

Q3: My pyrazole boronic acid seems to be unstable. What can I do?

A3: Pyrazole boronic acids can be less stable than their aryl counterparts.[8] Consider the following:

-

Use a Boronic Ester: Pyrazole boronic acid pinacol esters are generally more stable and easier to handle than the corresponding boronic acids.[4] They can often be used directly in Suzuki coupling reactions.

-

Fresh is Best: Use freshly prepared or recently purchased pyrazole boronic acid. If you suspect decomposition, you can try to purify it before use.

-

Protecting Groups: If the pyrazole NH is unprotected, it can sometimes interfere with the reaction.[9] N-protection (e.g., with a Boc group) can improve stability and reactivity, though this adds extra synthetic steps.[10]

Q4: Which palladium catalyst and ligand combination is best for pyrazole boronic acid coupling?

A4: The optimal catalyst system can be substrate-dependent. However, some combinations have shown broad utility:

-

Pd(PPh₃)₄: This is a classic and often effective catalyst for Suzuki couplings.

-

Pd(dppf)Cl₂: This catalyst is known for its robustness and is often a good choice for challenging couplings.

-

Buchwald Ligands: Bulky, electron-rich phosphine ligands such as SPhos and XPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are highly active and can be very effective for coupling heteroaryl boronic acids.[9]

Q5: How does the position of the boronic acid group on the pyrazole ring affect the reaction?

A5: The reactivity can be influenced by the position of the boronic acid group (e.g., 3-, 4-, or 5-position) due to electronic and steric effects. While there is no universal rule, the electronic nature of the pyrazole ring and any substituents can affect the ease of transmetalation. It is often necessary to screen reaction conditions for each specific isomer to find the optimal setup.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize the performance of various palladium catalysts in the Suzuki-Miyaura coupling of pyrazole derivatives.

Table 1: Suzuki Coupling of 4-Bromopyrazoles with Arylboronic Acids [11]